An In-depth Technical Guide to the Physical Properties of Chloromethyl Dodecanoate
An In-depth Technical Guide to the Physical Properties of Chloromethyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Chloromethyl dodecanoate (also known as Chloromethyl laurate). The information is compiled from various sources and is presented to assist researchers and professionals in the fields of chemistry and drug development. This document includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of its application in synthetic chemistry.
Physical Properties of Chloromethyl Dodecanoate
Chloromethyl dodecanoate is a fatty acid ester that serves as a reagent in various chemical syntheses, including the preparation of prodrugs and potential antitumor agents.[1] A summary of its key physical properties is presented in Table 1. It is important to note that many of the available data points are calculated values and should be considered as estimates until experimentally verified.
Table 1: Physical Properties of Chloromethyl Dodecanoate
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅ClO₂ | [1][2] |
| Molecular Weight | 248.79 g/mol | [1][3] |
| CAS Number | 61413-67-0 | [1][2] |
| Appearance | Neat | [1] |
| Calculated Density | 0.964 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |
| Calculated Boiling Point | 296.1 ± 13.0 °C (at 760 Torr) | [4] |
| Calculated Flash Point | 130.5 ± 15.3 °C | [4] |
| Calculated Solubility | Practically insoluble (0.02 g/L at 25 °C) | [4] |
| Storage Temperature | 2-8 °C |
Experimental Protocols for Determination of Physical Properties
While specific experimental data for Chloromethyl dodecanoate is limited, the following are detailed, generalized protocols for determining the key physical properties of long-chain esters. These methods can be applied to obtain experimental values for Chloromethyl dodecanoate.
2.1 Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
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Apparatus: Melting point apparatus (e.g., DigiMelt), capillary tubes.
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Procedure:
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A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3][5][6][7]
-
2.2 Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or a microscale distillation apparatus, thermometer, small test tube, capillary tube.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample (about 0.5 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[8][9]
-
-
Procedure (Gas Chromatography):
-
Gas chromatography can also be used to determine the boiling range distribution of fatty acid esters.
-
A non-polar capillary column is used, and the sample is eluted in order of increasing boiling point.
-
The column temperature is raised at a reproducible linear rate.
-
A flame ionization detector is used for quantitative determination.[9][10]
-
2.3 Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance.
-
Procedure (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted.
-
The exterior of the pycnometer is carefully dried, and its mass is determined.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11][12][13]
-
2.4 Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent.
-
Apparatus: Test tubes, vortex mixer, water bath sonicator.
-
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) at room temperature.
-
If the solute does not dissolve, the mixture can be gently warmed or sonicated.
-
Visual inspection is used to determine if the solute has dissolved completely. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by finding the maximum mass of solute that dissolves in a given volume of solvent.[1][8][14][15][16][17]
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Synthesis and Applications
Chloromethyl dodecanoate is a useful reagent in organic synthesis. A common method for its preparation involves the reaction of dodecanoyl chloride with paraformaldehyde.
3.1 Synthesis of Chloromethyl Dodecanoate
-
Reactants: Dodecanoyl chloride, paraformaldehyde, and a catalyst (e.g., a Lewis acid like zinc chloride).
-
General Procedure:
-
Dodecanoyl chloride and paraformaldehyde are combined in an appropriate anhydrous solvent.
-
A catalytic amount of a Lewis acid is added to the mixture.
-
The reaction mixture is stirred, often with heating, to promote the reaction.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is worked up to isolate the crude product.
-
Purification of the Chloromethyl dodecanoate is typically achieved by vacuum distillation.
-
3.2 Application in Drug Synthesis
Chloromethyl dodecanoate is utilized as a reagent in the synthesis of prodrugs. For instance, it can be used to introduce a dodecanoyloxymethyl group onto a drug molecule, which can enhance its lipophilicity and affect its pharmacokinetic properties. One notable application is in the synthesis of derivatives of fluoroquinolone antibiotics like levofloxacin, which have shown potential as anticancer agents.[18]
Below is a diagram illustrating a generalized workflow for the synthesis of a levofloxacin derivative using a chloromethyl ester.
Caption: Generalized synthesis of a levofloxacin derivative.
This guide provides a foundational understanding of the physical properties of Chloromethyl dodecanoate and its role in synthetic chemistry. Researchers are encouraged to use the provided protocols to determine experimental values and further contribute to the body of knowledge on this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. athabascau.ca [athabascau.ca]
- 8. scribd.com [scribd.com]
- 9. kaycantest.com [kaycantest.com]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. che.utah.edu [che.utah.edu]
- 12. home.uni-leipzig.de [home.uni-leipzig.de]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
